molecular formula C13H17N3O5S2 B2648015 ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate CAS No. 1170844-68-4

ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate

Cat. No.: B2648015
CAS No.: 1170844-68-4
M. Wt: 359.42
InChI Key: DSDNETQFRGTBSC-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Acetamido Group Addition: The acetamido group is added through an acylation reaction, where an acyl chloride reacts with an amine.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride.

    Esterification: Finally, the ester group is formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: It can be used as a probe to study biological pathways involving sulfur-containing compounds.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.

    Materials Science: Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-cyano-3-methylthiophene-2-carboxylate: Lacks the acetamido and sulfonamide groups, making it less versatile in medicinal applications.

    Methyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.

Uniqueness

This compound is unique due to the presence of multiple functional groups that allow for a wide range of chemical modifications and applications. Its combination of a cyano group, acetamido group, sulfonamide group, and ester group makes it particularly versatile in both synthetic and applied chemistry.

Biological Activity

Ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from thiophene derivatives. The process includes the introduction of cyano and carboxylate groups, as well as the incorporation of the methylsulfonamido moiety. The compound can be synthesized using standard organic reactions such as nucleophilic substitutions and condensation reactions, with yields varying based on the specific reaction conditions employed.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. These properties are often assessed using various in vitro assays, including:

  • DPPH Radical Scavenging : This assay measures the ability of a compound to donate electrons to stabilize free radicals.
  • Nitric Oxide Scavenging : Evaluates the capacity to neutralize nitric oxide, a reactive nitrogen species.

In studies, compounds with similar structures have shown effective scavenging activity, which is attributed to the presence of electron-donating groups that stabilize free radicals .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Notable findings include:

  • Inhibition of Gram-positive and Gram-negative Bacteria : Compounds with thiophene rings have demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .

Case Studies

  • Study on Antioxidant Properties :
    In a comparative study, several thiophene derivatives were evaluated for their antioxidant capabilities. Ethyl 4-cyano compounds displayed superior activity compared to standard antioxidants at similar concentrations, suggesting potential therapeutic applications in oxidative stress-related diseases .
  • Antibacterial Evaluation :
    A series of synthesized thiophene-based compounds were tested against Bacillus subtilis, E. coli, and S. aureus. The results indicated that modifications in substituents significantly influenced antibacterial potency. For instance, compounds with electron-withdrawing groups exhibited enhanced activity due to better interaction with bacterial enzymes .

Research Findings Summary Table

Property Activity Reference
Antioxidant ActivitySignificant DPPH scavenging
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria
Mechanism of ActionDisruption of cell wall integrity

Properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S2/c1-5-21-13(18)11-8(2)9(6-14)12(22-11)15-10(17)7-16(3)23(4,19)20/h5,7H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDNETQFRGTBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CN(C)S(=O)(=O)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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